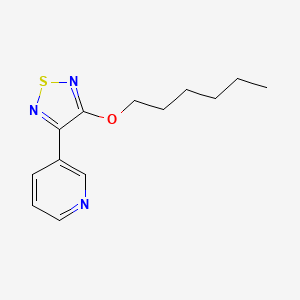
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole
描述
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The compound’s structure includes a hexyloxy group attached to the thiadiazole ring, which can influence its chemical properties and reactivity.
属性
分子式 |
C13H17N3OS |
|---|---|
分子量 |
263.36 g/mol |
IUPAC 名称 |
3-hexoxy-4-pyridin-3-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C13H17N3OS/c1-2-3-4-5-9-17-13-12(15-18-16-13)11-7-6-8-14-10-11/h6-8,10H,2-5,9H2,1H3 |
InChI 键 |
VJUYUCDQCJLBOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=NSN=C1C2=CN=CC=C2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole typically involves the reaction of 3-chloro-1,2,5-thiadiazole with pyridine derivatives. One common method involves the following steps:
Starting Materials: Sodium (290 mg, 12.5 mmol) and n-butanol (10 ml) are used as the base and solvent, respectively.
Reaction: 3-chloro-1,2,5-thiadiazole (490 mg, 2.5 mmol) is added to the solution and stirred at 25°C for 18 hours.
Workup: The reaction mixture is evaporated, and the residue is dissolved in water and extracted with methylene chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole-pyridine compounds.
科学研究应用
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a muscarinic cholinergic agonist.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For example, as a muscarinic cholinergic agonist, it can bind to muscarinic receptors and modulate their activity. This interaction can influence various signaling pathways and physiological processes .
相似化合物的比较
Similar Compounds
3-(3-Butoxy-1,2,5-thiadiazol-4-yl)pyridine: Similar structure but with a butoxy group instead of a hexyloxy group.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: Contains a triazine ring and a hexyloxy group.
Uniqueness
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole is unique due to its specific combination of a pyridine ring, a thiadiazole ring, and a hexyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


